
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine is a chemical compound with the CAS Number: 1369275-47-7 . It has a molecular weight of 210.71 and its IUPAC name is 2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.71 . Its IUPAC name is 2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine and its InChI code is 1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to tetrahydroisoquinoline alkaloids . These compounds are known for their diverse biological activities, which include potential therapeutic effects against various infective pathogens and neurodegenerative disorders. The compound’s ability to serve as a scaffold for synthesizing novel analogs with potent biological activity makes it a valuable asset in drug discovery and development.
Pharmacology
In pharmacology, this compound could be used to develop reference standards for pharmaceutical testing . Its structural features may allow it to interact with specific receptors or enzymes, making it a candidate for the creation of new pharmacological agents. The compound’s interactions with biological systems can be studied to understand its pharmacodynamics and pharmacokinetics.
Neuroscience
Given the compound’s potential activity in the central nervous system, it could be used in neuroscience research to study neurodegenerative diseases . It may act on neural pathways or neurotransmitter systems, providing insights into the treatment of conditions like Parkinson’s disease or Alzheimer’s.
Biochemistry
In biochemistry, 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine could be utilized to study enzyme-substrate interactions or to probe signal transduction pathways . Its role in cellular processes can be elucidated through biochemical assays and molecular biology techniques.
Molecular Biology
The compound’s influence on gene expression or protein function could be a point of investigation in molecular biology . It might be used to modulate the activity of specific genes or to study the effects of small molecules on cellular functions.
Chemistry
In the field of chemistry, this compound can be used to explore synthetic strategies for constructing complex molecular scaffolds . It can also serve as a starting point for the synthesis of a wide range of derivatives, each with potentially unique properties and applications.
Propiedades
IUPAC Name |
2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOJYXTUJNICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

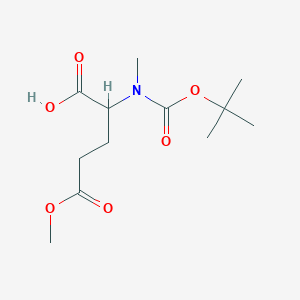

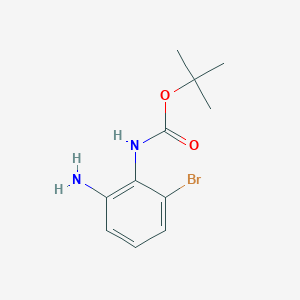
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
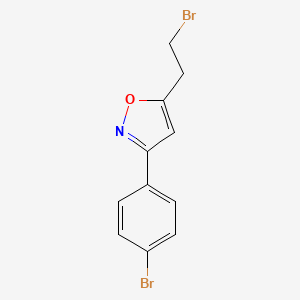
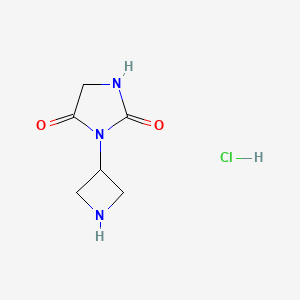
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)




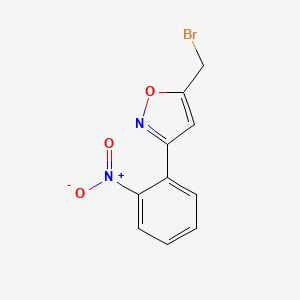
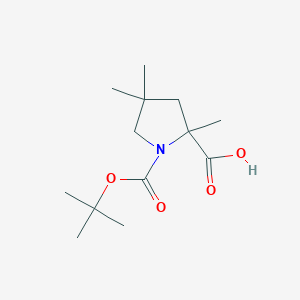
![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)